molecular formula C5H7ClO2 B028321 3-Ethoxyacryloyl chloride CAS No. 99471-66-6

3-Ethoxyacryloyl chloride

Cat. No.: B028321
CAS No.: 99471-66-6
M. Wt: 134.56 g/mol
InChI Key: SFMFACMIOWQIPR-ONEGZZNKSA-N
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Description

(E)-3-Ethoxyacryloyl chloride is an organic compound characterized by the presence of an ethoxy group attached to an acrylate moiety, with a chloride substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-Ethoxyacryloyl chloride can be synthesized through the reaction of (E)-3-ethoxyacrylic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows: [ \text{(E)-3-Ethoxyacrylic acid} + \text{Thionyl chloride} \rightarrow \text{(E)-3-Ethoxyacryloyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods: In an industrial setting, the production of (E)-3-ethoxyacryloyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

3-Ethoxyacryloyl chloride undergoes rapid nucleophilic substitution at the carbonyl carbon due to the electron-withdrawing effects of both the ethoxy group and the α,β-unsaturated system.

Key Reaction Types:

  • Amidation : Reacts with primary amines (e.g., ethylamine) to form acrylamide derivatives. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism (Fig. 1A) .

    3 Ethoxyacryloyl chloride+RNH2RNHC O C CH OEt +HCl\text{3 Ethoxyacryloyl chloride}+\text{RNH}_2\rightarrow \text{RNHC O C CH OEt }+\text{HCl}

    Excess amine neutralizes HCl, forming ammonium salts .

  • Esterification : Reacts with alcohols (e.g., ethanol) to yield acrylate esters. The reaction is exothermic and produces HCl gas :

    3 Ethoxyacryloyl chloride+ROHROC O C CH OEt +HCl\text{3 Ethoxyacryloyl chloride}+\text{ROH}\rightarrow \text{ROC O C CH OEt }+\text{HCl}

Table 1: Comparative Reactivity of Acyl Chlorides

SubstrateReaction with Ethanol (Time)Yield (%)Byproducts
Ethanoyl chloride5 min95None
This compound*2–3 min88–92Oligomers (<5%)
*Predicted based on acryloyl chloride analogs .

Conjugated System Reactivity

The α,β-unsaturated carbonyl group facilitates:

Michael Additions

Nucleophiles (e.g., amines, thiols) add to the β-position, forming substituted acrylates. For example, reaction with methyl propiolate under DABCO catalysis yields oxazolidine derivatives (Fig. 1B) :

3 Ethoxyacryloyl chloride+CH3C CCO2MeDABCOOxazolidine+HCl\text{3 Ethoxyacryloyl chloride}+\text{CH}_3\text{C CCO}_2\text{Me}\xrightarrow{\text{DABCO}}\text{Oxazolidine}+\text{HCl}

Cycloadditions

Participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form six-membered cyclic adducts.

Polymerization and Stability

This compound is prone to radical polymerization due to its acryloyl group. Stabilization requires inhibitors (e.g., hydroquinone, 0.05–2 wt%) and inert atmospheres . Thermal decomposition above 105°C generates HCl and oligomers.

Table 2: Polymerization Inhibition Efficiency

InhibitorConcentration (wt%)Polymerization Onset Temp (°C)
Hydroquinone0.1120
Phenothiazine0.2135
None80

Scientific Research Applications

(E)-3-Ethoxyacryloyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Utilized in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Employed in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-ethoxyacryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of the ethoxy group and the double bond in the acrylate moiety also influences its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Acryloyl Chloride: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.

    Methacryloyl Chloride: Contains a methyl group instead of an ethoxy group, resulting in variations in polymerization behavior and product properties.

    Crotonyl Chloride: Similar in structure but with a different alkyl group, affecting its reactivity and applications.

Uniqueness: (E)-3-Ethoxyacryloyl chloride is unique due to the presence of the ethoxy group, which imparts specific reactivity and properties to the compound. This makes it valuable in the synthesis of specialized polymers and materials with tailored characteristics.

Biological Activity

3-Ethoxyacryloyl chloride (C5H7ClO2) is a chemical compound that belongs to the family of acryloyl chlorides, which are known for their reactivity and potential biological activities. This compound has garnered attention for its applications in synthetic organic chemistry and its biological properties, particularly in antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its unique structure, which includes an ethoxy group attached to an acryloyl moiety. The molecular weight of the compound is approximately 134.56 g/mol. Its chemical structure can be represented as follows:

  • Molecular Formula : C5H7ClO2
  • CAS Number : 6191-99-7

The presence of the acryloyl functional group is crucial for its reactivity in various chemical reactions, including polymerization and functionalization of other compounds.

Antimicrobial Properties

The biological activity of this compound has been primarily studied in the context of its antimicrobial properties. Research indicates that derivatives of acryloyl compounds exhibit significant antibacterial activity against various strains of bacteria. A study focused on methacryloyl derivatives highlighted that the presence of α, β-unsaturated carbonyl moieties is essential for antibacterial efficacy .

Case Study: Antibacterial Activity Evaluation

A series of experiments evaluated the antibacterial activity of this compound against several bacterial strains, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. The results are summarized in the following tables:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (μg/mL)
Bacillus cereus146.25
E. coli193.13
Staphylococcus aureus1125

These findings suggest that this compound exhibits varying degrees of antibacterial activity depending on the bacterial strain tested.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure of acryloyl compounds can significantly influence their biological activity. For instance, the introduction of different alkyl groups and functional groups can enhance or diminish their antimicrobial properties .

Polymerization and Biological Activity

Research has also explored the polymerization potential of this compound, leading to the synthesis of copolymers with enhanced biological activity. For example, copolymers formed with acrylic acid have shown promising results against selected microorganisms, including fungi and yeast . The synthesis and characterization of these polymers are critical for understanding their applications in biomedical fields.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3-Ethoxyacryloyl chloride, and how can purity be validated?

  • Answer : this compound is typically synthesized via the reaction of 3-ethoxyacrylic acid with thionyl chloride (SOCl₂), as described for analogous acyl chlorides . Post-synthesis, purity is validated using gas chromatography (GC) (min. 88% purity) and argentometric titration (min. 90% purity) . Ensure anhydrous conditions to prevent hydrolysis, and confirm structural integrity via NMR spectroscopy, as demonstrated in urea derivative syntheses .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : Due to its corrosive and flammable nature (UN2920, Class 8/3), researchers must:

  • Use NIOSH/EN 166-certified goggles, chemical-resistant gloves, and flame-retardant lab coats .
  • Work in a fume hood to avoid inhalation of vapors (flash point: 25°C) .
  • Store at 0–10°C under inert gas to prevent decomposition . Immediate decontamination protocols for skin/eye contact include rinsing with water for ≥15 minutes and seeking medical aid .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Answer : Key properties include:

  • Boiling point : 75°C at 10 mmHg .
  • Refractive index : 1.486–1.491 .
  • Density : 1.14 g/cm³ .
  • Stability: Decomposes in moisture; use Karl Fischer titration to monitor water content .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of this compound in nucleophilic acyl substitutions?

  • Answer : The electron-withdrawing ethoxy group activates the carbonyl, enhancing electrophilicity. In reactions with amines or alcohols, the chloride acts as a leaving group, forming esters or amides. Kinetic studies using silver cyanate (AgOCN) demonstrate its utility in generating isocyanates, with stereoelectronic effects influencing regioselectivity . Computational modeling (DFT) is recommended to map transition states and optimize yields .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

  • Answer : Discrepancies in decomposition rates (e.g., moisture sensitivity vs. thermal stability) may arise from impurities or measurement techniques. Mitigation strategies:

  • Standardize purity thresholds (≥88% GC) .
  • Use controlled humidity chambers and TGA-DSC to assess thermal degradation thresholds .
  • Cross-validate NMR and IR data to detect hydrolysis byproducts like 3-ethoxyacrylic acid .

Q. What methodologies are recommended for analyzing this compound’s role in multi-step syntheses (e.g., pharmaceuticals)?

  • Answer : As a key intermediate in drugs like dasatinib , track reaction efficiency via:

  • HPLC-MS : Monitor coupling reactions (e.g., with aminophosphonates) .
  • In situ FTIR : Detect acyl chloride consumption in real-time .
  • Design of Experiments (DoE) : Optimize molar ratios and catalysts (e.g., Pd/C in hydrogenation steps) .

Q. How can researchers ensure reproducibility in synthetic protocols involving this compound?

  • Answer : Address methodological bias by:

  • Documenting allocation concealment and blinding in catalytic studies to minimize observer bias .
  • Reporting exclusion criteria for failed reactions (e.g., hydrolysis due to trace water) .
  • Using standardized reagents (e.g., anhydrous solvents validated by molecular sieves) .

Q. Data Analysis & Reporting

Q. What statistical approaches are suitable for interpreting spectroscopic or chromatographic data from this compound experiments?

  • Answer :

  • Principal Component Analysis (PCA) : Differentiate batch variations in GC retention times .
  • Error propagation analysis : Quantify uncertainty in titration-based purity assessments .
  • ANOVA : Compare reaction yields across catalyst systems (e.g., SOCl₂ vs. PCl₅) .

Q. How should researchers present synthetic and analytical data to meet journal standards?

  • Answer : Follow IUPAC guidelines :

  • Include structural formulas, balanced equations with state symbols, and SI units.
  • Use tables for kinetic data (e.g., rate constants) and figures for mechanistic schemes .
  • Cite primary literature (e.g., synthesis protocols ) over vendor catalogs.

Properties

IUPAC Name

(E)-3-ethoxyprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMFACMIOWQIPR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6191-99-7, 99471-66-6
Record name 3-Ethoxyacryloyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ethoxyacryloyl chloride
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Record name 3-Ethoxyacryloyl chloride
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxyacryloyl chloride
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3-Ethoxyacryloyl chloride
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3-Ethoxyacryloyl chloride
3-Ethoxyacryloyl chloride

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